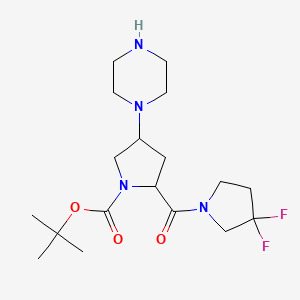

Tert-butyl 2-(3,3-difluoropyrrolidine-1-carbonyl)-4-piperazin-1-ylpyrrolidine-1-carboxylate

Description

This compound (CAS: 869489-00-9) is a pyrrolidine derivative featuring a tert-butyl carboxylate group at position 1, a 3,3-difluoropyrrolidine carbonyl moiety at position 2, and a piperazinyl substituent at position 4. Its stereochemistry is specified as (2S,4S), critical for its biological interactions . The molecular formula is C₁₈H₃₀F₂N₄O₃, with a molecular weight of 388.45 g/mol . Key properties include:

- Appearance: White to yellow or grey solid .

- Functional Groups: Fluorinated pyrrolidine (enhances metabolic stability), piperazine (imparts basicity), and tert-butyl (increases lipophilicity) .

- Applications: Likely used as an intermediate in pharmaceutical synthesis, particularly for targeting receptors requiring stereospecific interactions .

Properties

IUPAC Name |

tert-butyl 2-(3,3-difluoropyrrolidine-1-carbonyl)-4-piperazin-1-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30F2N4O3/c1-17(2,3)27-16(26)24-11-13(22-8-5-21-6-9-22)10-14(24)15(25)23-7-4-18(19,20)12-23/h13-14,21H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYBZYHUJLJPLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)N2CCC(C2)(F)F)N3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of tert-butyl (2S,4S)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-piperazin-1-ylpyrrolidine-1-carboxylate

This compound is also known as (2S,4S)-1-Boc-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-(1-piperazinyl)pyrrolidine and has the CAS number 869489-00-9.

Stepwise Synthetic Route from Patent EP1753748B1

| Step | Description | Reaction Details |

|---|---|---|

| Step 1 | Synthesis of tert-butyl (2S,4R)-2-[(3,3-difluoropyrrolidin-1-yl)carbonyl]-4-oxopyrrolidine-1-carboxylate | Starting from protected proline derivatives, coupling with 3,3-difluoropyrrolidine via carbamoylation under controlled conditions. |

| Step 2 | Conversion of 4-oxopyrrolidine to 4-hydroxypyrrolidine intermediate | Reduction of the keto group to hydroxyl using selective reducing agents (e.g., NaBH4 or catalytic hydrogenation). |

| Step 3 | Introduction of piperazinyl group at 4-position | Nucleophilic substitution or amination using piperazine derivatives under mild base catalysis. |

| Step 4 | Final Boc protection and purification | Installation of tert-butyl carbamate protecting group on pyrrolidine nitrogen and purification by chromatography or crystallization. |

This sequence ensures stereochemical control at the 2S,4S positions and preserves the difluoropyrrolidine moiety intact through the process.

Synthesis of 3,3-Difluoropyrrolidine Intermediate

The 3,3-difluoropyrrolidine fragment is prepared through a multi-step sequence involving:

- Starting from 2,5-dihydro-pyrrole derivatives.

- Formation of bicyclic intermediates such as 6-oxa-3-aza-bicyclo[3.1.0]hexane esters.

- Selective fluorination steps to introduce the geminal difluoro substituents at the 3-position.

- Hydrolysis and conversion to the hydrochloride salt for better handling and reactivity.

Coupling and Functionalization

The key carbonyl linkage between the difluoropyrrolidine and pyrrolidine rings is formed via carbamoylation reactions, typically employing activated carboxylic acid derivatives (e.g., acid chlorides or anhydrides) or coupling reagents such as HATU or EDCI in the presence of bases like DIPEA.

The piperazine substituent is introduced by nucleophilic displacement or amidation at the 4-position of the pyrrolidine ring, often facilitated by the presence of a leaving group or activated intermediate at that position.

Reaction Conditions and Yields

| Reaction Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Difluoropyrrolidine synthesis | Fluorinating agents (e.g., DAST), esters, acidic workup | 60-75% | Requires careful control to avoid over-fluorination |

| Carbamoylation coupling | HATU, DIPEA, DMF, room temp | 70-85% | Stereochemistry retention critical |

| Piperazine substitution | Piperazine, base (e.g., K2CO3), solvent (e.g., DMF), 50-80°C | 65-80% | Purification by chromatography |

| Boc protection | Boc2O, base (e.g., TEA), solvent (e.g., DCM) | >90% | Final purification by crystallization |

Analytical Characterization

The final compound is characterized by:

- NMR Spectroscopy: Confirming the presence of difluoro groups (characteristic coupling patterns), Boc protection, and piperazine substitution.

- Mass Spectrometry: Molecular ion peak consistent with C18H30F2N4O3 (Molecular Weight 388.45).

- HPLC Purity: Typically >98% for pharmaceutical-grade material.

- Chiral HPLC or Optical Rotation: To confirm stereochemical integrity at 2S,4S centers.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is commonly removed under acidic conditions to yield the corresponding free amine. This reaction is critical for further functionalization of the pyrrolidine nitrogen.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | 4-Piperazin-1-ylpyrrolidine derivative (free amine) | 85–92% | |

| HCl in dioxane | Hydrochloride salt of the deprotected amine | 78% |

-

Mechanistic Insight : Acidic cleavage of the Boc group generates a carbamic acid intermediate, which decarboxylates to release CO₂ and yield the primary amine .

Functionalization of the Piperazine Ring

The piperazine moiety undergoes nucleophilic substitution or coupling reactions, enabling diversification of the structure.

Alkylation/Acylation Reactions

Piperazine reacts with alkyl halides or acyl chlorides to form substituted derivatives:

-

Key Application : These reactions are pivotal in modifying the compound’s pharmacokinetic properties for drug discovery .

Coupling Reactions at the Difluoropyrrolidine Carbonyl

The carbonyl group linking the difluoropyrrolidine and pyrrolidine rings participates in amide bond formation or exchange.

Suzuki–Miyaura Cross-Coupling

When a halogenated derivative is synthesized (e.g., bromine at the pyrazole position), Pd-catalyzed coupling becomes feasible:

| Catalyst System | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane | 4-Bromopyrazole analog | Biaryl-coupled product (5a ) | 94% |

-

Limitation : The native compound lacks a halogen substituent, necessitating pre-functionalization for this reaction .

Stability Under Synthetic Conditions

The compound’s stability was evaluated under various conditions:

Stereochemical Considerations

The (2S,4S) configuration of the pyrrolidine ring influences reactivity:

Scientific Research Applications

Tert-butyl 2-(3,3-difluoropyrrolidine-1-carbonyl)-4-piperazin-1-ylpyrrolidine-1-carboxylate is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme interactions and protein binding.

Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3,3-difluoropyrrolidine-1-carbonyl)-4-piperazin-1-ylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The difluoropyrrolidine moiety is known to interact with enzymes, potentially inhibiting their activity. The piperazine group can enhance binding affinity to certain proteins, making the compound effective in modulating biological pathways .

Comparison with Similar Compounds

tert-butyl (2S,4S)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-1-carboxylate

- CAS : 869490-24-4

- Molecular Formula : C₂₂H₃₂F₂N₆O₃

- Molecular Weight : 466.52 g/mol .

- Key Differences :

- Substitution on piperazine: A pyrimidin-2-yl group replaces the hydrogen atom on the piperazinyl nitrogen.

- Impact :

- Increased molecular weight (466.52 vs. 388.45) may reduce solubility but enhance target binding affinity .

(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate

- CAS: Not specified (see ).

- Molecular Formula : C₂₃H₃₃FN₄O₅ (estimated).

- Key Differences :

- Pyridine ring with fluorinated pyrrolidine substituent instead of a piperazine.

- Additional methyl ester and hydroxymethyl groups.

- Impact :

- Hydroxymethyl group increases hydrophilicity, improving aqueous solubility .

- Pyridine core may alter electronic properties compared to pyrrolidine-based analogs .

tert-Butyl 5-[(4R)-4-fluoro-D-prolyl]amino]-1H-pyrazolo[4,3-b]pyridine-1-carboxylate

- CAS: Not specified (see ).

- Molecular Formula : C₁₉H₂₅FN₆O₃ (estimated).

- Key Differences :

- Pyrazolopyridine core replaces pyrrolidine.

- Fluorinated proline residue instead of difluoropyrrolidine.

- Impact :

- Pyrazolopyridine’s aromaticity may enhance binding to flat enzymatic pockets (e.g., kinases) .

- Proline’s rigid structure could reduce conformational flexibility compared to piperazine .

Comparative Analysis Table

Stability and Reactivity Considerations

- Photooxidation Risk : Tert-butyl and fluorinated groups (as in ’s compound) are prone to photooxidation under light and oxygen, necessitating storage in dark, inert conditions .

- Stereochemical Stability : The (2S,4S) configuration in the target compound may offer better metabolic stability compared to racemic mixtures (e.g., (±)-trans analogs) .

Biological Activity

Tert-butyl 2-(3,3-difluoropyrrolidine-1-carbonyl)-4-piperazin-1-ylpyrrolidine-1-carboxylate, commonly referred to as compound 869489-00-9, is a synthetic organic compound with significant biological activity. This article reviews its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Chemical Formula | C₁₂H₉F₃N₂O₃ |

| Molecular Weight | 286.21 g/mol |

| IUPAC Name | tert-butyl (2S,4S)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-piperazin-1-ylpyrrolidine-1-carboxylate |

| CAS Number | 869489-00-9 |

| PubChem CID | 68809759 |

Research indicates that this compound exhibits a variety of biological activities primarily through its interaction with specific receptors and enzymes in the body. Notably, it has been studied for its potential as an inhibitor of certain protein targets involved in disease processes.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting lysine-specific demethylase-1 (LSD1), which plays a crucial role in epigenetic regulation and cancer progression .

- Receptor Modulation : It may also interact with neurotransmitter receptors, potentially influencing neurochemical pathways associated with mood disorders and anxiety.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines, suggesting its utility in cancer therapy.

Neuropharmacological Effects

Preliminary findings suggest that this compound might have neuroprotective effects. In animal models, it has been shown to reduce symptoms associated with anxiety and depression, indicating potential applications in treating mood disorders.

Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated.

Study 2: Neuroprotective Effects

Another study focused on the neuropharmacological properties of this compound. Mice treated with varying doses exhibited reduced anxiety-like behavior in standard tests (e.g., elevated plus maze), supporting its potential as an anxiolytic agent.

Q & A

Q. What are the standard analytical techniques for confirming the structural integrity of this compound?

- Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P, if applicable) and high-resolution mass spectrometry (HRMS). For example, ³¹P NMR is critical for identifying phosphonate derivatives, while HRMS validates molecular weight and purity. X-ray crystallography using programs like SHELXL can resolve stereochemistry and confirm crystal packing .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Mandatory safety measures include:

- Respiratory protection : Use fume hoods or respirators to avoid inhalation of fine particles.

- Hand and eye protection : Wear nitrile gloves and safety goggles.

- Emergency equipment : Ensure access to eye-wash stations and emergency showers.

- Waste disposal : Follow institutional guidelines for hazardous organic waste .

Q. How is the tert-butyl protecting group utilized in the synthesis of this compound?

- Methodological Answer : The tert-butyl group acts as a temporary protective moiety for amines or carbonyl groups during multi-step syntheses. For example, tert-butyl carbamate (Boc) protection is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA). Deprotection is typically achieved with strong acids like TFA or HCl in dioxane .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structural elucidation?

- Methodological Answer : Discrepancies in crystallographic data (e.g., twinning or low-resolution datasets) require advanced refinement strategies:

Q. What strategies optimize multi-step syntheses involving piperazine and pyrrolidine moieties?

- Methodological Answer : Key strategies include:

- Sequential protection/deprotection : Use orthogonal protecting groups (e.g., Boc for amines, Fmoc for carboxylates) to prevent side reactions.

- Microwave-assisted synthesis : Accelerate coupling steps (e.g., amide bond formation) to reduce reaction times.

- Purification : Employ silica gel chromatography or preparative HPLC to isolate intermediates with high purity .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and Quantitative Structure-Property Relationship (QSPR) models predict reactivity hotspots. For example:

Q. What methodologies identify and characterize unexpected byproducts in the synthesis?

- Methodological Answer : Byproduct analysis involves:

- LC-MS/MS : Detect low-abundance impurities and assign structures via fragmentation patterns.

- Isolation : Use preparative TLC or column chromatography to separate byproducts.

- Mechanistic studies : Probe reaction conditions (e.g., oxidative vs. reductive environments) to trace byproduct origins, as seen in thionyl chloride-mediated redox side reactions .

Data Analysis and Experimental Design

Q. How should researchers address discrepancies between theoretical and experimental NMR spectra?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotamers) or solvent interactions. Mitigation steps:

- Record variable-temperature NMR to identify conformational exchange.

- Compare experimental shifts with computed values (e.g., using Gaussian or ACD/Labs software).

- Validate assignments via 2D experiments (COSY, HSQC) .

Q. What experimental designs improve yield in challenging coupling reactions (e.g., amide bond formation)?

- Methodological Answer : Optimize coupling agents (e.g., HATU vs. EDCI) and reaction solvents (e.g., DMF vs. dichloromethane). Use:

- Design of Experiments (DoE) : Systematically vary temperature, stoichiometry, and catalyst loading.

- In situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify bottlenecks .

Application-Oriented Questions

Q. How is this compound evaluated for potential biological activity in medicinal chemistry?

- Methodological Answer :

Biological screening involves: - Target binding assays : Use SPR or fluorescence polarization to measure affinity for receptors (e.g., GPCRs).

- Cellular assays : Assess cytotoxicity and uptake in cell lines (e.g., HEK293 or HeLa).

- Metabolic stability : Test liver microsome stability to predict pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.